

MCOPPB Trihydrochloride: A Technical Guide to its Role in Lipid Metabolism Modulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MCOPPB trihydrochloride

Cat. No.: B1675958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride, a potent and selective agonist of the Nociceptin/orphanin FQ (N/OFQ) opioid peptide (NOP) receptor, has emerged as a significant modulator of lipid metabolism. This technical guide provides an in-depth analysis of the current understanding of **MCOPPB trihydrochloride**'s effects on lipid profiles, the underlying signaling pathways, and detailed experimental methodologies. Evidence suggests that **MCOPPB trihydrochloride** induces lipid accumulation, particularly in the liver, leading to a state of hepatic steatosis. The mechanism of action appears to be multifaceted, involving the NOP receptor and crosstalk with other critical signaling networks, including Toll-like receptors (TLRs) and the insulin signaling pathway. This document aims to be a comprehensive resource for researchers and professionals in drug development interested in the metabolic implications of NOP receptor agonism.

Introduction to MCOPPB Trihydrochloride

MCOPPB trihydrochloride, chemically known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a high-affinity agonist for the NOP receptor.[1] Initially investigated for its anxiolytic properties, recent studies have unveiled its significant impact on metabolic processes, specifically lipid metabolism.[1][2] Understanding the metabolic effects of **MCOPPB trihydrochloride** is crucial for its potential therapeutic applications and for elucidating the broader role of the NOP receptor in metabolic regulation.

Quantitative Effects on Lipid Metabolism

While extensive quantitative data on the effects of **MCOPPB trihydrochloride** on plasma lipid profiles remain to be fully elucidated, preclinical studies in murine models have provided key insights into its impact on hepatic lipid accumulation.

Table 1: Effect of **MCOPPB Trihydrochloride** on Hepatic Steatosis in Mice

Treatment Group	Hepatic Steatosis Score	Description
Control	0	No evidence of steatosis.
MCOPPB (5 mg/kg)	0.6	Early-stage steatosis observed.[1]

Note: The steatosis score is a semi-quantitative measure based on histological analysis of liver tissue.

Signaling Pathways in MCOPPB-Mediated Lipid Metabolism Modulation

The primary mechanism of action of **MCOPPB trihydrochloride** is the activation of the NOP receptor, a G protein-coupled receptor (GPCR).[3] This activation initiates a cascade of intracellular signaling events that ultimately influence lipid metabolism. The available evidence points towards the involvement of Toll-like receptors (TLRs) and the insulin signaling pathway as key downstream mediators.

Nociceptin/Orphanin FQ (NOP) Receptor Signaling

Activation of the NOP receptor by **MCOPPB trihydrochloride** leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, can modulate the activity of various downstream effectors.

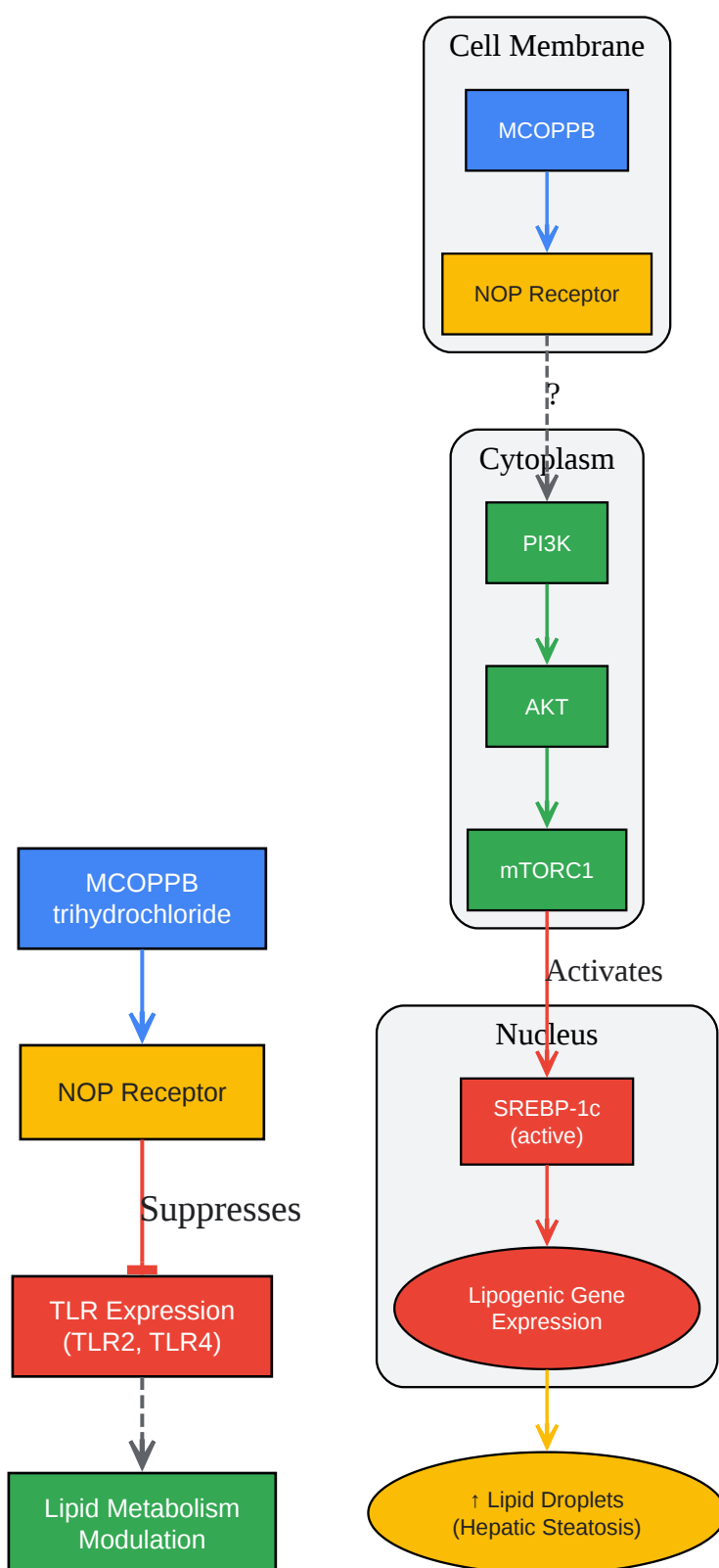


[Click to download full resolution via product page](#)

Figure 1: Simplified NOP Receptor Signaling Pathway.

Crosstalk with Toll-like Receptor (TLR) Signaling

Studies suggest an interaction between the nociceptin system and TLRs. Nociceptin has been shown to suppress the expression of TLR2 and TLR4.^{[4][5]} This interaction may be a crucial link between NOP receptor activation by MCOPPB and the modulation of inflammatory and metabolic pathways regulated by TLRs.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defects in mTORC1 Network and mTORC1-STAT3 Pathway Crosstalk Contributes to Non-inflammatory Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MCOPPB Trihydrochloride: A Technical Guide to its Role in Lipid Metabolism Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675958#mcoppb-trihydrochloride-and-lipid-metabolism-modulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com